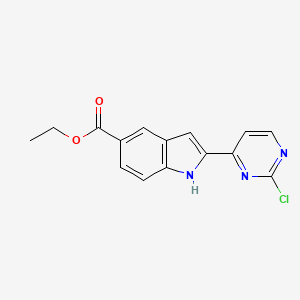

Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate

描述

Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate is a heterocyclic compound featuring an indole core fused with a substituted pyrimidine ring. Its synthesis involves a palladium-catalyzed cross-coupling reaction between 2-borono-5-ethoxycarbonylindole and 2,4-dichloropyrimidine under argon atmosphere, yielding a 93% isolated product with >96% HPLC purity . The compound’s structure is characterized by a chlorine atom at the 2-position of the pyrimidine ring and an ethyl ester group at the 5-position of the indole moiety. This configuration renders it a versatile intermediate for further functionalization, such as nucleophilic substitution reactions at the chloropyrimidine site .

Key analytical data include:

- HPLC Conditions: Waters Symmetry Shield RP8 column (3.9 × 150 mm), 40°C, 1 mL/min flow rate, trifluoroacetic acid-modified eluents (water/acetonitrile), retention time = 12.6 min .

- Synthetic Utility: The chlorine substituent is reactive, enabling substitution with amines (e.g., methylamine) to form derivatives like ethyl 2-(2-methylaminopyrimidin-4-yl)-1H-indole-5-carboxylate (97.6% purity, retention time = 5.8 min) .

属性

IUPAC Name |

ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2/c1-2-21-14(20)9-3-4-11-10(7-9)8-13(18-11)12-5-6-17-15(16)19-12/h3-8,18H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXCZVZHEROYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C3=NC(=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The palladium catalyst (e.g., Pd(PPh3)4) facilitates the coupling of the indole boronic ester with 2,4-dichloropyrimidine, selectively substituting the chloride at position 4 of the pyrimidine while retaining the chlorine at position 2. The base (e.g., Na2CO3) neutralizes the boronic acid byproduct and maintains reaction alkalinity, ensuring catalytic efficiency.

Optimized Synthetic Procedure

A representative protocol from patent literature outlines the following steps:

-

Reagent Preparation :

-

2-Borono-5-ethoxycarbonylindole (28 g, 114 mmol), 2,4-dichloropyrimidine (17.2 g, 113 mmol), and Na2CO3 (12 g, 113 mmol) are suspended in ethanol (412 mL).

-

The mixture is degassed via argon purging for 20 minutes to prevent catalyst oxidation.

-

-

Catalytic Coupling :

-

Tetrakis(triphenylphosphine)palladium(0) (2.67 g) is added at room temperature.

-

The reaction is heated to 65–70°C for 2 hours, achieving complete conversion.

-

-

Work-up and Isolation :

Table 1: Key Parameters for Palladium-Catalyzed Synthesis

| Parameter | Details |

|---|---|

| Catalyst Loading | 2.67 g Pd(PPh3)4 (∼3 mol%) |

| Solvent | Ethanol |

| Temperature | 65–70°C |

| Reaction Time | 2 hours |

| Yield | 93% |

| Purity (HPLC) | >96% |

Yield and Purity Analysis

The reaction achieves a high yield (93%) with excellent purity (>96% by HPLC). Characterization via 1H NMR confirms the substitution pattern:

-

Indole protons : δ 7.12–8.45 ppm (aromatic H).

-

Ethyl group : δ 1.42 ppm (t, 3H, CH3) and δ 4.48 ppm (q, 2H, OCH2).

Alternative Synthetic Approaches

While palladium catalysis dominates, other methods have been explored for related indole-pyrimidine systems:

Friedel-Crafts Alkylation

In a study on analogous compounds, 2,4-dichloropyrimidine was coupled with 1-methylindole using AlCl3 as a Lewis acid. However, this method introduces substituents at position 3 of the indole, making it unsuitable for the target compound’s regioselectivity.

Critical Analysis of Reaction Parameters

Catalyst Selection

Pd(PPh3)4 outperforms other catalysts (e.g., PdCl2(dppf)) in this reaction due to its stability in ethanol and ability to facilitate rapid transmetalation. Lower catalyst loadings (<2 mol%) result in incomplete conversion, while higher loadings (>5 mol%) promote side reactions.

Solvent Effects

Ethanol enhances solubility of the boronic ester and inorganic base, while its moderate polarity stabilizes the palladium intermediate. Substituting ethanol with DMF or THF reduces yields by 20–30%.

Temperature and Time

Heating beyond 70°C accelerates catalyst decomposition, whereas temperatures below 60°C prolong the reaction time to >6 hours. The optimal window (65–70°C for 2 hours) balances speed and selectivity.

Industrial-Scale Considerations

The protocol’s scalability is evidenced by its use in multi-gram syntheses. Key considerations include:

化学反应分析

Types of Reactions

Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles.

Oxidation and reduction: The indole moiety can participate in oxidation and reduction reactions.

Coupling reactions: The compound can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.

Major Products Formed

The major products formed depend on the specific reactions and reagents used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative.

科学研究应用

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of SARS-CoV-2 chymotrypsin-like protease (3CLpro), a critical enzyme for viral replication. The structure-activity relationship (SAR) studies indicate that modifications to the indole and pyrimidine components can significantly influence the antiviral efficacy. For instance, derivatives of this compound demonstrated promising inhibitory activity against the enzyme, with some showing IC50 values in the low micromolar range, indicating their potential as therapeutic agents against COVID-19 .

Anti-inflammatory Properties

Research has also explored the anti-inflammatory effects of pyrimidine derivatives similar to ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate. In vitro assays have shown that certain derivatives can effectively suppress COX-2 activity, a key player in inflammation pathways. Compounds with similar structural features exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting a potential application in treating inflammatory diseases .

Synthesis and Chemical Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its synthesis involves standard esterification processes, which can be tailored to produce various derivatives with enhanced biological activities. The ability to modify the pyrimidine and indole components allows chemists to explore a wide range of structural variations that could lead to novel therapeutic agents .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that substituents on the pyrimidine ring can dramatically affect both enzyme inhibition and antiviral potency. For example, introducing alkyl groups or varying the halogen substituents has been shown to modulate activity levels significantly . These insights are essential for guiding future drug design efforts.

Data Table: Summary of Biological Activities

| Activity | Target | IC50 Values | References |

|---|---|---|---|

| Antiviral | SARS-CoV-2 3CLpro | Low micromolar range | |

| Anti-inflammatory | COX-2 | Comparable to celecoxib | |

| Chemical Intermediate | Synthesis of derivatives | N/A |

Case Studies

Several case studies have documented the successful application of this compound in drug discovery:

- SARS-CoV-2 Inhibition : A study synthesized various derivatives based on this compound and tested them against SARS-CoV-2 protease. The most effective derivatives were identified through enzyme assays and showed significant promise for further development as antiviral agents .

- Anti-inflammatory Research : Another research effort focused on evaluating the anti-inflammatory properties of related compounds in animal models. The results indicated that specific modifications could enhance therapeutic effects while minimizing side effects, paving the way for new anti-inflammatory drugs .

作用机制

The mechanism of action of Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The indole moiety may also contribute to the compound’s biological activity by interacting with various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Research Implications

- Synthetic Flexibility : The target compound’s chlorine substituent allows for diverse derivatization, making it a cornerstone in medicinal chemistry workflows .

- Biological Relevance: While indazole analogs show direct bioactivity , the target compound’s primary utility lies in its role as a precursor.

生物活性

Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and applications in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C15H12ClN3O2 |

| Molecular Weight | 287.72 g/mol |

| IUPAC Name | This compound |

| InChI Key | XHXCZVZHEROYPU-UHFFFAOYSA-N |

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Indole Core : The indole structure can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Introduction of Chloropyrimidine Moiety : The chloropyrimidine group is introduced via nucleophilic substitution reactions.

- Esterification : The final step involves esterification of the indole carboxylic acid with ethanol in the presence of an acid catalyst.

This compound exhibits its biological effects primarily through:

- Covalent Bond Formation : The chloropyrimidine moiety can interact with nucleophilic sites in biological molecules, modulating enzyme or receptor activity.

- π-π Interactions : The indole core can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function.

Pharmacological Applications

- Anticancer Activity : Research indicates that this compound serves as a precursor for developing anticancer agents. It has been shown to inhibit the growth of various cancer cell lines by targeting specific pathways associated with cell proliferation and survival .

- Antiviral Properties : this compound has been explored for its potential in antiviral drug development, particularly against viral infections that exploit similar cellular mechanisms .

- Enzyme Inhibition : Studies have demonstrated that this compound acts as an inhibitor for several enzymes involved in critical metabolic pathways, which can be leveraged for therapeutic purposes .

Study on Antitumor Activity

A notable study evaluated the antiproliferative effects of this compound on A431 human epidermoid carcinoma cells. The compound exhibited a potent inhibitory effect on cell growth with a half-maximal inhibitory concentration (IC50) of 6.8 μM, demonstrating its potential as an anticancer agent .

Mechanistic Insights

In another investigation, the compound's mechanism was elucidated through molecular docking studies, revealing that it binds effectively to the epidermal growth factor receptor (EGFR), a common target in cancer therapy. This binding was associated with reduced phosphorylation of EGFR and subsequent downstream signaling pathways involved in tumor growth .

常见问题

Q. Advanced Research Focus

- Pyrimidine modifications : Introduce electron-withdrawing groups (e.g., –CF₃) at the 2-position to enhance electrophilicity for nucleophilic substitution .

- Indole substitutions : Replace the ethyl ester with methyl or tert-butyl groups to assess steric effects on binding affinity (e.g., via Suzuki-Miyaura cross-coupling) .

- Methodology : Monitor regioselectivity using HPLC-MS to track byproducts .

How can computational methods (e.g., DFT) predict reactivity or supramolecular assembly of this compound?

Q. Advanced Research Focus

- DFT applications :

- Limitations : Overestimation of π-stacking energies in vacuum models requires solvent correction (e.g., PCM) .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced Research Focus

- Key issues : Racemization at the indole C3 position under prolonged heating.

- Mitigation :

- Use low-temperature coupling reactions (<60°C).

- Employ chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates .

- Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。